molecular formula C19H15N3O2S2 B2795418 N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-(thiophen-3-yl)acetamide CAS No. 1706185-30-9

N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-(thiophen-3-yl)acetamide

Cat. No. B2795418
CAS RN: 1706185-30-9
M. Wt: 381.47
InChI Key: RDJXDPROUQGODE-UHFFFAOYSA-N
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Description

N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-(thiophen-3-yl)acetamide is a useful research compound. Its molecular formula is C19H15N3O2S2 and its molecular weight is 381.47. The purity is usually 95%.
BenchChem offers high-quality N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-(thiophen-3-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-(thiophen-3-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Thiophene and Oxadiazole in Scientific Research

  • Biological Activity and Potential Applications : Heterocyclic compounds containing thiophene and oxadiazole rings, such as the one , are of interest in medicinal chemistry due to their diverse biological activities. For instance, 1,3,4-oxadiazole derivatives are known for their broad range of pharmacological properties, including anticancer, antibacterial, and antifungal activities. The peculiar structural feature of the 1,3,4-oxadiazole ring, with pyridine-type nitrogen atoms, allows these derivatives to effectively bind with different enzymes and receptors through various weak interactions, suggesting potential for therapeutic applications (Verma et al., 2019).

  • Synthesis and Pharmacology : Research into the synthesis and pharmacological evaluation of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives indicates significant interest in these heterocycles due to their favorable physical, chemical, and pharmacokinetic properties. These properties enhance their pharmacological activity, making them candidates for developing new medicinal agents with antibacterial, anti-inflammatory, antituberculous, and antifungal activities among others (Wang et al., 2022).

  • Chemical Modification for Enhanced Activity : The importance of heterocyclic systems based on functionally substituted 1,3,4-thia(oxa)diazoles is highlighted in their diverse pharmacological potential. These systems serve as crucial scaffolds in medicinal chemistry, showing promise in antimicrobial, anti-inflammatory, and antitumor applications. This underscores the potential for chemical modification of such heterocycles to enhance their pharmacological activity, including compounds with structures similar to the one (Lelyukh, 2019).

properties

IUPAC Name

2-thiophen-3-yl-N-[2-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O2S2/c23-17(10-13-7-9-25-12-13)20-15-5-2-1-4-14(15)11-18-21-19(22-24-18)16-6-3-8-26-16/h1-9,12H,10-11H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDJXDPROUQGODE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC2=NC(=NO2)C3=CC=CS3)NC(=O)CC4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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